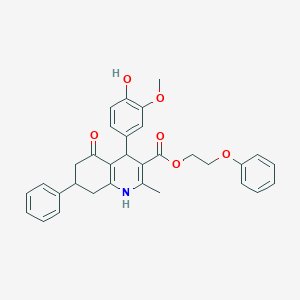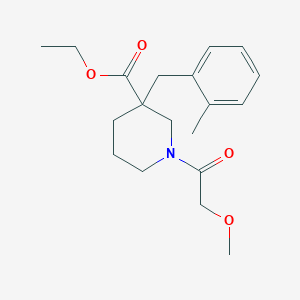![molecular formula C25H23N3O4S2 B4933342 N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide](/img/structure/B4933342.png)
N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide” is a complex organic compound that features a variety of functional groups, including a benzamide moiety, a pyridine ring, and a thiophene ring with a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide” can be approached through multi-step organic synthesis. A possible synthetic route might involve:
Formation of the Benzamide Moiety: Starting with benzoyl chloride and an appropriate amine to form the benzamide.
Introduction of the Pyridine Ring: Using a coupling reaction to attach the pyridine ring to the benzamide.
Formation of the Thiophene Ring: Synthesizing the thiophene ring separately and introducing the sulfone group through oxidation.
Final Coupling: Combining the thiophene and pyridine-benzamide intermediates through a condensation reaction.
Industrial Production Methods
Industrial production of such a complex compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form the sulfone group.
Reduction: The compound may undergo reduction reactions, particularly at the carbonyl groups.
Substitution: Various substitution reactions can occur on the aromatic rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield the sulfone derivative, while reduction of the carbonyl groups could yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. The presence of the benzamide and pyridine moieties suggests it could interact with biological targets such as enzymes or receptors.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. The combination of functional groups might confer activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action of “N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide” would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]benzamide: Lacks the pyridine ring.
N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide: Lacks the phenyl group.
Uniqueness
The uniqueness of “N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide” lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of both a pyridine ring and a thiophene sulfone group is particularly notable, as it may enhance the compound’s ability to interact with diverse molecular targets.
Eigenschaften
IUPAC Name |
N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxo-1-phenyl-1-pyridin-2-ylsulfanylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c29-24(19-11-5-2-6-12-19)28-22(25(30)27-20-14-16-34(31,32)17-20)23(18-9-3-1-4-10-18)33-21-13-7-8-15-26-21/h1-13,15,20H,14,16-17H2,(H,27,30)(H,28,29)/b23-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGHHVVDJRIOQR-FCQUAONHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=C(C2=CC=CC=C2)SC3=CC=CC=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C(\C2=CC=CC=C2)/SC3=CC=CC=N3)/NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4933264.png)

![Methyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4933280.png)
![2-[5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)-1,3-thiazole;hydrobromide](/img/structure/B4933282.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4933284.png)


![(5E)-1-(3-chlorophenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4933317.png)
![1,3-Dimethyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4933333.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B4933349.png)

![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B4933362.png)
![(6Z)-6-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4933364.png)
![N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4933366.png)
